molecular formula C10H10O5 B012782 5-Methoxy-3-methylphthalic acid CAS No. 103203-38-9

5-Methoxy-3-methylphthalic acid

Cat. No. B012782
M. Wt: 210.18 g/mol
InChI Key: BKAJJSXMMCAGJS-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylphthalic acid is a chemical compound with the linear formula C10H10O5 . It has a molecular weight of 210.188 .


Molecular Structure Analysis

The molecular structure of 5-Methoxy-3-methylphthalic acid consists of 10 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms .

Scientific Research Applications

  • Biochemistry : 5-Substituted isophthalic acids, such as 5-Methoxy-3-methylphthalic acid, can inhibit bovine liver glutamate dehydrogenase, similar to the parent compound isophthalic acid. This suggests potential applications in studying enzyme inhibition and metabolism regulation (Boots et al., 1976).

  • Pharmaceutical Analysis : In chromatographic techniques, derivatives of methoxyphthalic acids are used as fluorogenic percolumn derivatization reagents for identifying biologically important thiols in pharmaceutical formulations (Gatti et al., 1990).

  • Microbial Biotransformation : Microorganisms like Micrococcus strain 12B can biotransform 3-methylphthalate into compounds including 5-Methoxy-3-methylphthalic acid, offering insights into microbial metabolism and potential applications in bioremediation (Eaton & Ribbons, 1987).

  • Natural Product Chemistry : Compounds structurally related to 5-Methoxy-3-methylphthalic acid, like 6-(3′,3′-Dimethylallyloxy)-4-methoxy-5-methylphthalide, have been isolated from natural sources like Alternaria porri, showing potential for discovery and synthesis of novel organic compounds (Suemitsu et al., 1992).

  • Chemical Synthesis and Analysis : Various studies focus on synthesizing related methoxyphthalic acid derivatives and analyzing their chemical structures, which is crucial for developing new materials and understanding chemical interactions (Charlesworth & Anderson, 1953; Pen, 2014).

  • Pharmacology : Research into the derivatives of methoxyphthalic acids, like 5-Methoxy-3-methylphthalic acid, demonstrates their potential in developing drugs with antibacterial, antifungal, or anticancer properties, as seen in various studies exploring their biological activities (Song et al., 2021; Yang et al., 2011).

Safety And Hazards

While specific safety and hazard information for 5-Methoxy-3-methylphthalic acid is not available, it’s important to handle all chemicals with care and follow appropriate safety protocols .

properties

IUPAC Name

5-methoxy-3-methylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-5-3-6(15-2)4-7(9(11)12)8(5)10(13)14/h3-4H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAJJSXMMCAGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394457
Record name 5-methoxy-3-methylphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-3-methylphthalic acid

CAS RN

103203-38-9
Record name 5-methoxy-3-methylphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
JD Bu'Lock, HG Smith - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
The formation of isomeric monomethyl ethers (11) and (111) in the methylation of the lactone (I) by diazomethane has been confirmed, and the structures have been established by …
Number of citations: 68 0-pubs-rsc-org.brum.beds.ac.uk
AN Meldrum - Journal of the Chemical Society, Transactions, 1911 - pubs.rsc.org
OH OH (I11 u.)(111 8.)(111 Y.) it might equally well have the formula I11 y. It does not, however, give a distinct colour-reaction with ferric chloride, its a substance oi that type ought to do. …
Number of citations: 8 0-pubs-rsc-org.brum.beds.ac.uk
H Watanabe, T Yamaguchi, T Furuuchi, M Kido… - ARKIVOC, 2003 - arkat-usa.org
… 5-Methoxy-3-methylphthalic acid. To a solution of the dimethyl ester 8a, 1.57 g, 6.59 mmol in THF (50 ml) and MeOH (15 ml) was added LiOH·H2O (1.57 g, 37.4 mmol) in H2O (40 ml). …
Number of citations: 3 www.arkat-usa.org

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